molecular formula C22H30O2 B4586084 1,1'-Biphenyl, 5,5'-bis(1,1-dimethylethyl)-2,2'-dimethoxy- CAS No. 133373-15-6

1,1'-Biphenyl, 5,5'-bis(1,1-dimethylethyl)-2,2'-dimethoxy-

Cat. No.: B4586084
CAS No.: 133373-15-6
M. Wt: 326.5 g/mol
InChI Key: YCEWUMHYHIAYGB-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- is an organic compound with the molecular formula C20H26O2 It is a derivative of biphenyl, where the biphenyl core is substituted with two tert-butyl groups and two methoxy groups

Scientific Research Applications

1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl as the core structure.

    Substitution Reactions: The biphenyl core undergoes substitution reactions to introduce tert-butyl groups at the 5,5’ positions. This can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of biphenyl-2,2’-dicarboxylic acid.

    Reduction: Formation of 1,1’-cyclohexyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy-.

    Substitution: Formation of halogenated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.

    1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dichloro-: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

1,1’-Biphenyl, 5,5’-bis(1,1-dimethylethyl)-2,2’-dimethoxy- is unique due to the presence of both tert-butyl and methoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

4-tert-butyl-2-(5-tert-butyl-2-methoxyphenyl)-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-21(2,3)15-9-11-19(23-7)17(13-15)18-14-16(22(4,5)6)10-12-20(18)24-8/h9-14H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEWUMHYHIAYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366686
Record name 1,1'-Biphenyl, 5,5'-bis(1,1-dimethylethyl)-2,2'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133373-15-6
Record name 1,1'-Biphenyl, 5,5'-bis(1,1-dimethylethyl)-2,2'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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